2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one
Description
Introduction to 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one
This compound is a halogenated pyrazole derivative featuring a trichloroacetyl group at the 4-position of the pyrazole ring. Its synthesis and applications are rooted in the strategic use of the trichloromethyl moiety as a reactive functional group in heterocyclic chemistry. This compound exemplifies the interplay between pyrazole ring modifications and the electronic effects of halogen substituents, making it a valuable intermediate in organic synthesis. Below is a structured analysis of its chemical identity, historical significance, and research relevance.
Chemical Identity and Nomenclature
1.1.1 Systematic Nomenclature
The compound is systematically named This compound , reflecting its pyrazole core, substituents, and ketone functionality. The numbering prioritizes the ketone group (position 1) and the pyrazole ring (positions 1, 3, and 4).
1.1.2 Structural Features
1.1.3 Physical Properties
- Appearance : Likely a crystalline solid (common for halogenated pyrazoles).
- Solubility : Limited data, but trichloroacetyl derivatives typically exhibit moderate solubility in polar aprotic solvents (e.g., chloroform, dichloromethane).
- Stability : Susceptible to nucleophilic substitution at the trichloroacetyl group under basic conditions .
Historical Context in Heterocyclic Chemistry
1.2.1 Development of Pyrazole Synthesis
The incorporation of trichloroacetyl groups into pyrazoles traces back to early 20th-century studies on electrophilic substitutions. The trichloroacetyl moiety serves as a versatile leaving group, enabling regioselective functionalization of the pyrazole ring. For example:
- Cyclization Reactions : Trichloroacetyl enones react with hydrazines to form pyrazoles via [3+2] cycloaddition, with regioselectivity influenced by hydrazine substituents .
- Substitution Reactions : Hydrolysis or alcoholysis of the trichloroacetyl group yields carboxylic acid derivatives, while aminolysis generates amides .
1.2.2 Role in Organohalogen Chemistry
Trichloroacetyl derivatives are pivotal in organohalogen research due to their:
- Electron-Withdrawing Effects : The CCl₃ group enhances ring electron deficiency, directing electrophilic substitution to specific positions.
- Leaving Group Potential : Facilitates nucleophilic displacement, enabling post-functionalization (e.g., introduction of thioether or ether linkages) .
Significance in Organohalogen Compound Research
1.3.1 Synthetic Utility
1.3.2 Electronic and Steric Effects
The trichloromethyl group exerts:
- Steric Hindrance : Limits rotational freedom of the pyrazole ring, influencing reaction pathways.
- Electronic Withdrawal : Stabilizes adjacent carbonyl groups, enhancing electrophilicity at the α-position.
1.3.3 Comparative Analysis of Analogues
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQCXTMVACBQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of trichloroacetyl chloride with 1-ethyl-3-methyl-1H-pyrazole under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The general steps are as follows:
- Dissolve 1-ethyl-3-methyl-1H-pyrazole in a suitable solvent such as dichloromethane.
- Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: This compound serves as a key intermediate in the synthesis of more complex molecules. Its reactive trichloromethyl group allows for various substitution reactions, making it a versatile building block for chemists .
- Reactivity: It can undergo oxidation, reduction, and substitution reactions, facilitating the creation of derivatives with tailored properties for specific applications.
2. Biological Research:
- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
- Protein Interactions: Research indicates that it can interact with proteins, modifying their activity through covalent bonding at nucleophilic sites. This property is crucial for studying protein functions and cellular pathways.
3. Medicinal Chemistry:
- Therapeutic Potential: Preliminary studies suggest that 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one may exhibit antimicrobial and anticancer activities. Its mechanism involves disrupting cellular processes by targeting specific proteins or pathways .
- Drug Development: The compound is being explored as a lead compound in drug development due to its unique structure and biological activity.
4. Agrochemical Applications:
- Pesticide Development: It has potential applications in the formulation of agrochemicals, particularly as a pesticide or herbicide due to its biological activity against pests .
Case Studies
Case Study 1: Enzyme Inhibition
In a study investigating the inhibition of a specific enzyme involved in cancer metabolism, this compound was found to significantly reduce enzyme activity in vitro. The study highlighted the compound's potential as a therapeutic agent in cancer treatment by targeting metabolic pathways critical to tumor growth.
Case Study 2: Synthesis of Derivatives
Researchers utilized this compound as a precursor to synthesize various derivatives with enhanced biological properties. By modifying the trichloromethyl group through substitution reactions, they developed new compounds that demonstrated improved efficacy against bacterial strains.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by altering the function of key proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
The ethanol derivative (C₈H₁₁Cl₃N₂O, ) exhibits reduced electrophilicity due to the hydroxyl group, altering its suitability for nucleophilic substitution reactions.
Physicochemical Properties: The ethanol analog has a density of 1.5±0.1 g/cm³ and a boiling point of 346.8±37.0°C , while the trichloroacetyl derivatives (e.g., the target compound) are likely more volatile due to the absence of hydrogen bonding from hydroxyl groups.
Synthetic Utility: The 4,5-dibromopyrrole analog (C₆H₃Br₂Cl₃NO, ) is used in DNA gyrase inhibitor synthesis, suggesting that the target compound’s pyrazole core could be tailored for similar biological applications. The chlorophenyl-pyrazole derivative (C₁₂H₁₁ClN₂O, ) demonstrates the versatility of pyrazole-acetyl hybrids in drug discovery, though its lower halogen content may reduce electrophilic reactivity compared to trichloro derivatives.
Notes on Data Limitations
- Direct experimental comparisons (e.g., melting points, spectroscopic data) for the target compound are scarce in the provided evidence.
Biological Activity
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS Number: 1306739-18-3) is an organic compound notable for its unique structure, which includes a trichloromethyl group attached to a pyrazole ring. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications.
The molecular formula of this compound is C₈H₉Cl₃N₂O. The compound features significant reactivity attributed to the trichloromethyl group, which can engage in various chemical reactions, including oxidation and substitution reactions.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or alteration of their activity. This mechanism is crucial in understanding its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound demonstrated inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound were reported to have IC50 values indicating effective cytotoxicity against various tumor cell lines .
Study on Enzyme Inhibition
A notable case study involved the evaluation of this compound's effect on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The results indicated that the compound could inhibit AChE activity, which may have implications for treating neurodegenerative diseases .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity with significant effects observed at lower concentrations compared to standard chemotherapeutic agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar pyrazole derivative | Moderate antimicrobial activity |
| Compound B | Triazole-based compound | High anticancer activity |
| Compound C | Halogenated pyrazole | Low cytotoxicity |
This table illustrates that while this compound shows promising biological activities, its efficacy may vary when compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving trichloroacetyl chloride and substituted pyrazole precursors. For example, slow dropwise addition of pyrazole derivatives to trichloroacetyl chloride in anhydrous diethyl ether, followed by neutralization with potassium carbonate, minimizes side reactions and improves yield . Optimize stoichiometry (1:1.2 molar ratio of pyrazole to trichloroacetyl chloride) and maintain temperatures below 25°C to prevent decomposition.
Q. How can researchers safely handle hazardous byproducts (e.g., chlorinated residues) generated during synthesis?
- Methodological Answer : Implement rigorous waste segregation protocols: chlorinated organic byproducts should be stored in labeled, airtight containers and disposed via licensed hazardous waste facilities. Use fume hoods and double-glove systems (nitrile/neoprene) to minimize exposure to volatile chlorinated compounds .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrazole ring substitution pattern and trichloroacetyl group integration. FT-IR (1700–1750 cm⁻¹) verifies the ketone C=O stretch. Pair with GC-MS (electron ionization mode) to detect trace impurities (e.g., unreacted trichloroacetyl chloride) .
Q. What safety precautions are essential for storage and long-term stability studies?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the trichloromethyl group. Conduct stability assays via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry and intermolecular interactions?
- Methodological Answer : Use SHELXL for refinement: input initial coordinates from SHELXS -solved structures, apply anisotropic displacement parameters for non-H atoms, and refine hydrogen positions using riding models. Analyze Hirshfeld surfaces to quantify Cl···H-C interactions in the crystal lattice, which influence packing efficiency .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments (e.g., hydrolysis)?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G** basis set) to model the electron density around the trichloromethyl group. Simulate hydrolysis pathways using transition state theory (IRC analysis) to identify intermediates. Validate with experimental kinetic studies (UV-Vis monitoring at 240 nm) .
Q. How do structural modifications (e.g., replacing ethyl with bulkier substituents) affect bioactivity in pesticidal applications?
- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling to introduce aryl groups. Test pesticidal efficacy using in vitro assays (e.g., insect acetylcholinesterase inhibition). Correlate activity with steric parameters (Taft’s Es values) and electronic effects (Hammett σ constants) .
Q. What crystallographic challenges arise when analyzing polymorphic forms of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
